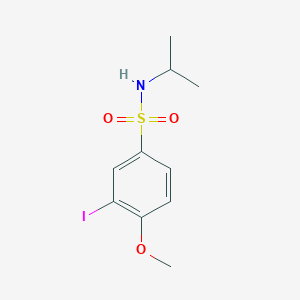![molecular formula C22H26ClN3O4S B305206 (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, also known as BMS-820132, is a synthetic compound that has gained significant attention in the field of drug discovery. It is a potent inhibitor of Janus kinase 2 (JAK2), which is a key enzyme involved in the regulation of immune responses and hematopoiesis.
Mecanismo De Acción
The mechanism of action of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves the inhibition of JAK2 activity, which leads to the downregulation of cytokine signaling pathways. JAK2 is a key enzyme involved in the phosphorylation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression in response to cytokine stimulation. By inhibiting JAK2 activity, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone reduces the activation of STATs and downstream cytokine signaling, resulting in decreased inflammation and immune responses.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in immune cells. In addition, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been shown to inhibit the proliferation and differentiation of immune cells, such as T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone in lab experiments is its high selectivity for JAK2 inhibition. This reduces the potential for off-target effects and increases the specificity of the compound for the desired target. However, one of the limitations of using (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone. One potential application is in the treatment of myeloproliferative neoplasms, which are a group of hematological disorders characterized by the overproduction of blood cells. JAK2 mutations have been identified in a significant proportion of patients with myeloproliferative neoplasms, and JAK2 inhibitors, such as (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, have shown promising results in preclinical studies. Another potential application is in the treatment of chronic obstructive pulmonary disease (COPD), which is a progressive respiratory disease characterized by chronic inflammation. JAK-STAT signaling has been implicated in the pathogenesis of COPD, and JAK2 inhibitors, such as (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, have shown potential as a therapeutic strategy for this disease.
Métodos De Síntesis
The synthesis of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves several steps, starting with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine to form 4-chloro-3-(morpholin-4-ylsulfonyl)aniline. This intermediate is then reacted with benzylpiperazine and 4-(dimethylamino)pyridine in the presence of N,N-diisopropylethylamine to obtain the final product, (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. It has been shown to selectively inhibit JAK2 activity, which is involved in the regulation of cytokine signaling pathways. This makes (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propiedades
Nombre del producto |
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone |
|---|---|
Fórmula molecular |
C22H26ClN3O4S |
Peso molecular |
464 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H26ClN3O4S/c23-20-7-6-19(16-21(20)31(28,29)26-12-14-30-15-13-26)22(27)25-10-8-24(9-11-25)17-18-4-2-1-3-5-18/h1-7,16H,8-15,17H2 |
Clave InChI |
YZSYSQMJBMTMLP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)



![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)